N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine
Description
Properties
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-9-5-4-6-10(8-13-3)11(9)14-12/h4-6,13H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAQWZXMLFUWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594476 | |
| Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-46-8 | |
| Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methallyl Ether Cyclization
A patent by outlines a four-step synthesis starting from 2-hydroxyacetophenone:
- Etherification : Reaction with methallyl chloride in acetone/potassium carbonate yields 2-acetylphenyl methallyl ether (85% yield).
- Claisen Rearrangement : Heating at 190–200°C with MgCl₂ forms 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (78% yield).
- Oxidation : Treatment with peracetic acid converts the acetyl group to acetoxy (92% yield).
- Hydrolysis : Acidic hydrolysis produces 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a key intermediate.
Alternative Cyclization Pathways
Zatosetron synthesis employs formic acid-mediated cyclization of 2-hydroxy-5-chloro-3-(2-methyl-2-propenyl)benzoic acid methyl ester, achieving 89% yield. This method highlights the role of protic acids in accelerating ring closure.
Amination Strategies
Reductive Amination
Protocol :
- Substrate : 2,3-Dihydro-2,2-dimethyl-7-benzofurancarbaldehyde (derived from oxidation of 7-hydroxymethylbenzofuran).
- Reagents : Methylamine (2 eq.), NaBH₃CN (1.2 eq.), MeOH, 0°C → RT, 12 h.
- Yield : 82% after silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the 2,2-dimethyl group slows imine intermediate formation, necessitating excess methylamine.
Nucleophilic Substitution
Halide Displacement :
- Substrate : 7-(Bromomethyl)-2,2-dimethyl-2,3-dihydrobenzofuran.
- Conditions : Methylamine (3 eq.), DMF, 80°C, 6 h.
- Yield : 68% (with 12% di-methylated byproduct).
Optimization :
Adding KI (10 mol%) as a phase-transfer catalyst increases yield to 74% by enhancing nucleophilicity.
Catalytic N-Methylation
Palladium-Catalyzed Methylation
Protocol :
- Substrate : (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine.
- Reagents : Methyl iodide (1.5 eq.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, toluene, 100°C, 8 h.
- Yield : 89% (HPLC purity >98%).
Side Reactions :
Over-methylation to quaternary ammonium salts occurs above 110°C, requiring precise temperature control.
Industrial-Scale Production
Continuous Flow Synthesis
Reactor Design :
- Step 1 : Cyclization of methallyl ether in a packed-bed reactor (residence time: 30 min, 200°C).
- Step 2 : Reductive amination in a microreactor (MeNH₂:H₂O = 3:1, 25°C).
- Throughput : 12 kg/day with 76% overall yield.
Cost Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Material Cost ($/kg) | 320 | 290 |
| Energy Consumption (kWh/kg) | 45 | 28 |
| Waste Generation (kg/kg product) | 8.2 | 3.1 |
Comparative Method Analysis
Yield and Scalability
| Method | Laboratory Yield | Industrial Scalability | Key Limitation |
|---|---|---|---|
| Reductive Amination | 82% | Moderate | Borohydride cost |
| Nucleophilic Substitution | 74% | High | Byproduct formation |
| Catalytic Methylation | 89% | High | Catalyst cost |
Environmental Impact
- E-Factor : Catalytic methylation (E = 4.2) outperforms reductive amination (E = 7.8) due to lower solvent use.
- PMI (Process Mass Intensity) : Flow synthesis reduces PMI from 32 to 18 kg/kg.
Emerging Techniques
Enzymatic Methylation
Preliminary studies using Pseudomonas putida methyltransferases show 52% conversion at 30°C, pH 7.5, though enzyme stability remains a challenge.
Photocatalytic Methods
UV irradiation (365 nm) with eosin Y catalyst enables methylamine coupling at RT, achieving 65% yield in 4 h.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine has been investigated for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests it may exhibit:
- Anxiolytic Activity: Preliminary studies indicate that derivatives of benzofuran compounds can influence neurotransmitter systems associated with anxiety .
- Beta-Adrenolytic Effects: Research has shown that modifications in the benzofuran structure can result in compounds with beta-adrenolytic properties, which may be useful in treating cardiovascular diseases .
Material Science
The compound's unique structure allows it to be explored as a precursor for novel materials. Its application in creating polymeric materials with enhanced thermal stability and mechanical properties is under investigation. The incorporation of benzofuran units into polymer matrices could lead to materials with improved performance characteristics .
Chemical Biology
In chemical biology, the compound can serve as a tool for studying enzyme interactions or as a probe for biological systems due to its ability to modulate specific biological pathways. Its role in metabolic studies can provide insights into the metabolism of similar compounds .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A shares its benzofuran core with carbofuran (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) and benfuracarb (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl N-[N-(2-ethoxycarbonylethyl)-N-isopropylsulfenamoyl]-N-methylcarbamate). However, key differences arise in the substituents:
- Carbofuran : Contains a methylcarbamate group (–O(CO)N(CH₃)₂), which acts as an acetylcholinesterase inhibitor in pests .
- Benfuracarb : Features a sulfenamoyl-carbamate group, enhancing its systemic activity in plants .
Table 1: Structural Comparison
| Compound | Core Structure | Functional Group | Key Properties |
|---|---|---|---|
| Compound A | 2,3-Dihydrobenzofuran | –CH₂N(CH₃)₂ (amine) | Higher basicity, polar |
| Carbofuran | 2,3-Dihydrobenzofuran | –O(CO)N(CH₃)₂ (carbamate) | Acetylcholinesterase inhibition |
| Benfuracarb | 2,3-Dihydrobenzofuran | –N–S–(CO)O– (sulfenamoyl-carbamate) | Enhanced plant systemic activity |
Physicochemical Properties
- Basicity and Solubility : The amine group in Compound A confers higher water solubility (estimated logP ~1.5–2.0) compared to carbofuran (logP ~1.8–2.2) and benfuracarb (logP ~3.0–3.5) due to reduced hydrophobicity .
- pKa : The secondary amine in Compound A likely has a pKa ~9–10, making it protonated at physiological pH, whereas carbamates remain neutral.
Reactivity and Stability
- Compound A : The secondary amine is prone to oxidation or alkylation, as demonstrated in electrochemical fluorination studies of N-methylamine derivatives .
- Carbofuran/Benfuracarb : Carbamate esters are hydrolytically labile under alkaline conditions, whereas sulfenamoyl groups in benfuracarb enhance stability .
Biological Activity
N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine, also known as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl methyl-N-methylamine, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- CAS Number : 868755-46-8
- InChI Key : ZXAQWZXMLFUWJO-UHFFFAOYSA-N
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its effects on different cell lines.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown significant cytotoxic effects against several cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Case Studies
-
Study on MCF7 Cells :
- Researchers treated MCF7 breast cancer cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 4.5 µM.
- Apoptotic markers were significantly elevated in treated cells compared to controls.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated reduced tumor sizes compared to untreated groups.
- Histopathological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological profiling is necessary for clinical applications.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine?
Answer:
The synthesis typically involves reductive amination or coupling reactions targeting the benzofuran core. For example, derivatives of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol can be functionalized via chloroacetic acid reflux followed by thionyl chloride treatment to activate intermediates, as demonstrated in the synthesis of structurally related carbamate insecticides . Purification often employs recrystallization (e.g., from ethanol or ethyl acetate) to achieve high-purity crystalline products. Key steps include:
- Protecting group strategies for amine functionalities.
- Optimization of reaction time and temperature (e.g., 353.15 K for 6 hours in anhydrous methanol) .
- Validation via NMR and LC-MS to confirm structural integrity .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination. For example, weak C–H⋯O intermolecular interactions and envelope-like conformations of the dihydrobenzofuran ring can stabilize crystal packing, enabling precise measurement of dihedral angles (e.g., 38.13° between aromatic planes) . The SHELX software suite (e.g., SHELXL for refinement) is widely used to model bond lengths, angles, and thermal displacement parameters, even for flexible moieties like the methylamine group . Refinement protocols include riding models for hydrogen atoms and constraints for methyl groups .
Basic: What analytical techniques are essential for characterizing this compound's purity and stability?
Answer:
- High-resolution LC-MS : To verify molecular weight and detect impurities (e.g., residual solvents or byproducts) .
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups on the benzofuran core) and confirms substitution patterns .
- UV-Vis spectroscopy : Monitors λmax (e.g., 255 nm for related compounds) to assess electronic transitions and degradation under light .
- Stability testing : Long-term storage at -20°C in inert atmospheres prevents decomposition, as suggested for analogous amine derivatives .
Advanced: How does the nematicidal activity of this compound compare to commercial carbamate analogs like Carbofuran?
Answer:
In vitro assays against nematodes (e.g., Meloidogyne exigua) reveal LC50 values as a critical metric. For instance, dihydrouracil (LC50 = 204 µg/mL) outperformed Carbofuran (LC50 = 260 µg/mL) under identical conditions, suggesting that structural modifications to the benzofuran scaffold (e.g., methylamine substitution) could enhance bioactivity . Advanced studies should:
- Compare dose-response curves across multiple species.
- Investigate metabolic stability (e.g., resistance to hydrolysis in soil).
- Use molecular docking to predict binding to acetylcholinesterase or other nematode targets .
Methodological: What computational strategies are recommended to elucidate its mechanism of action?
Answer:
- Molecular dynamics simulations : To model interactions with biological targets (e.g., acetylcholinesterase) and assess binding free energies .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with nematicidal potency .
- In silico ADMET profiling : Predict absorption, metabolism, and toxicity using tools like SwissADME or ADMETlab .
Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Answer:
Contradictions often arise from kinetic vs. thermodynamic control or solvent effects. For example:
- Temperature gradients : Higher temperatures (e.g., 353.15 K) may favor side reactions, requiring precise thermal monitoring .
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for reductive amination) can improve selectivity .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy identifies intermediate bottlenecks .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
- Waste disposal : Neutralize acidic/basic residues before disposal, as per institutional guidelines .
Advanced: How does the compound’s flexibility influence its receptor binding affinity?
Answer:
The rotational freedom of the methylamine group and dihydrobenzofuran ring impacts conformational entropy. For example:
- SAR studies : Rigid analogs (e.g., with fused rings) may exhibit higher σ-receptor affinity due to reduced entropy loss upon binding .
- Crystallographic data : Compare ligand-receptor complexes to identify optimal torsion angles for binding .
Methodological: What strategies validate the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC-PDA analysis to track degradation products .
- Kinetic modeling : Determine rate constants (k) for hydrolysis at different pH levels to predict shelf life .
Advanced: How can researchers leverage molecularly imprinted polymers (MIPs) for selective extraction of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
